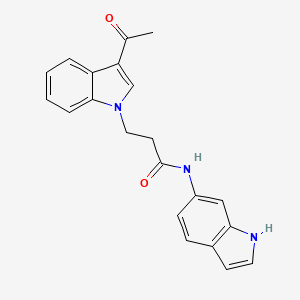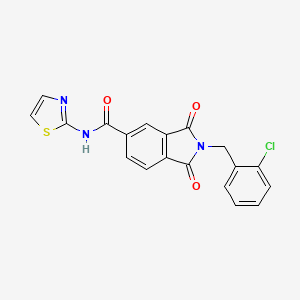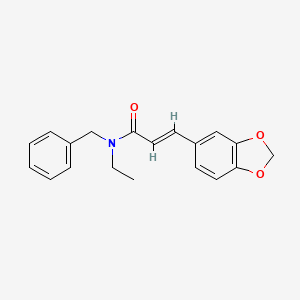
3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features two indole moieties connected by a propanamide linker, with an acetyl group attached to one of the indole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Acetylated Indole: The starting material, indole, undergoes acetylation using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Linker: The acetylated indole is then reacted with 3-bromopropanoic acid to form the propanamide linker. This step often requires a base such as potassium carbonate to facilitate the nucleophilic substitution.
Coupling with the Second Indole: The final step involves coupling the intermediate with another indole molecule. This can be achieved through a condensation reaction using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological pathways, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its indole backbone provides a versatile platform for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The indole rings can intercalate with DNA, affecting gene expression and cellular processes. The acetyl group may enhance its binding affinity to certain proteins, modulating their activity. Pathways involved could include signal transduction, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-N-(1H-indol-6-yl)propanamide: Lacks the acetyl group, which may affect its biological activity and binding properties.
3-(3-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide:
3-(3-methyl-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide: The methyl group may alter its chemical and biological properties compared to the acetyl group.
Uniqueness
3-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a bioactive molecule and a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(1H-indol-6-yl)propanamide |
InChI |
InChI=1S/C21H19N3O2/c1-14(25)18-13-24(20-5-3-2-4-17(18)20)11-9-21(26)23-16-7-6-15-8-10-22-19(15)12-16/h2-8,10,12-13,22H,9,11H2,1H3,(H,23,26) |
InChI Key |
LJMBHAYMDJQALT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11017321.png)


![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11017335.png)



![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11017356.png)
![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-fluorobenzenesulfonate](/img/structure/B11017370.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11017383.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylbutanamide](/img/structure/B11017398.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B11017400.png)

